Cas no 1484143-74-9 (5-(trifluoromethyl)-1,2-oxazol-4-amine)

5-(trifluoromethyl)-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Isoxazolamine, 5-(trifluoromethyl)-
- 5-(trifluoromethyl)-1,2-oxazol-4-amine
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- MDL: MFCD21773880
- インチ: 1S/C4H3F3N2O/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2
- InChIKey: QNBHSOIRDLHPAB-UHFFFAOYSA-N
- ほほえんだ: O1C(C(F)(F)F)=C(N)C=N1
5-(trifluoromethyl)-1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344600-2.5g |
5-(trifluoromethyl)-1,2-oxazol-4-amine |
1484143-74-9 | 2.5g |
$2212.0 | 2023-09-03 | ||
Enamine | EN300-344600-10.0g |
5-(trifluoromethyl)-1,2-oxazol-4-amine |
1484143-74-9 | 10.0g |
$3524.0 | 2023-02-22 | ||
Enamine | EN300-344600-10g |
5-(trifluoromethyl)-1,2-oxazol-4-amine |
1484143-74-9 | 10g |
$3524.0 | 2023-09-03 | ||
Enamine | EN300-344600-5.0g |
5-(trifluoromethyl)-1,2-oxazol-4-amine |
1484143-74-9 | 5.0g |
$2802.0 | 2023-02-22 | ||
Enamine | EN300-344600-1g |
5-(trifluoromethyl)-1,2-oxazol-4-amine |
1484143-74-9 | 1g |
$1068.0 | 2023-09-03 | ||
Enamine | EN300-344600-1.0g |
5-(trifluoromethyl)-1,2-oxazol-4-amine |
1484143-74-9 | 1.0g |
$1068.0 | 2023-02-22 | ||
Enamine | EN300-344600-5g |
5-(trifluoromethyl)-1,2-oxazol-4-amine |
1484143-74-9 | 5g |
$2802.0 | 2023-09-03 |
5-(trifluoromethyl)-1,2-oxazol-4-amine 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
5-(trifluoromethyl)-1,2-oxazol-4-amineに関する追加情報
5-(Trifluoromethyl)-1,2-oxazol-4-amine (CAS No. 1484143-74-9): A Versatile Chemical Building Block for Modern Applications
The 5-(trifluoromethyl)-1,2-oxazol-4-amine (CAS No. 1484143-74-9) is an emerging heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This trifluoromethyl-substituted oxazole derivative serves as a valuable chemical intermediate for developing novel bioactive molecules. The presence of both oxazole ring and trifluoromethyl group in its structure makes it particularly interesting for medicinal chemistry applications.
From a structural perspective, 5-(trifluoromethyl)-1,2-oxazol-4-amine features a five-membered oxazole heterocycle with an amino group at position 4 and a CF3 substituent at position 5. This unique combination of functional groups contributes to its enhanced metabolic stability and improved lipophilicity, properties highly sought after in drug discovery. Recent studies suggest that trifluoromethylated heterocycles like this compound can significantly improve the pharmacokinetic profiles of candidate molecules.
The synthesis of 5-(trifluoromethyl)-1,2-oxazol-4-amine typically involves multi-step procedures starting from readily available precursors. Modern synthetic approaches emphasize atom-economical methods and green chemistry principles, reflecting the growing demand for sustainable chemical processes. Researchers have developed various routes to access this valuable building block, including cyclization reactions of appropriate β-keto esters or 1,3-dicarbonyl compounds with suitable nitrogen sources.
In pharmaceutical applications, 5-(trifluoromethyl)-1,2-oxazol-4-amine serves as a privileged scaffold for designing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The oxazole core is known to participate in crucial hydrogen bonding interactions with biological targets, while the trifluoromethyl group often enhances binding affinity and metabolic stability. Several research groups have incorporated this heterocyclic amine into potential drug candidates targeting various diseases.
The agrochemical industry has also shown interest in 5-(trifluoromethyl)-1,2-oxazol-4-amine derivatives for developing new crop protection agents. Compounds containing this structural motif have demonstrated promising activity against various plant pathogens and pests. The CF3-substituted oxazole framework appears to contribute to improved systemic movement in plants and enhanced rainfastness properties.
Material science applications of 5-(trifluoromethyl)-1,2-oxazol-4-amine are emerging, particularly in the development of advanced functional materials. The compound's ability to serve as a ligand precursor for metal-organic frameworks (MOFs) and its potential in creating fluorinated polymers with unique properties are currently under investigation. The trifluoromethyl oxazole unit may impart valuable characteristics such as thermal stability and chemical resistance to resulting materials.
From a commercial perspective, the demand for 5-(trifluoromethyl)-1,2-oxazol-4-amine has been steadily increasing, driven by its growing applications in various industries. Several specialty chemical suppliers now offer this compound in research quantities, with some providing custom synthesis services for larger-scale requirements. The market for fluorinated heterocycles like this one is expected to expand significantly in the coming years.
Quality control of 5-(trifluoromethyl)-1,2-oxazol-4-amine typically involves analytical techniques such as HPLC purity analysis, 1H/19F NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent requirements of pharmaceutical and agrochemical applications. Proper storage conditions, usually under inert atmosphere at low temperatures, help maintain the stability of this amino-oxazole derivative over extended periods.
Recent patent literature reveals growing intellectual property activity surrounding 5-(trifluoromethyl)-1,2-oxazol-4-amine and its derivatives. Pharmaceutical companies are particularly active in this space, filing claims for novel compounds containing this structural unit as potential treatments for various conditions. The trifluoromethyl oxazole scaffold continues to inspire medicinal chemists seeking to address unmet medical needs.
Environmental and safety considerations for 5-(trifluoromethyl)-1,2-oxazol-4-amine follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment should be used when handling this compound. Researchers are increasingly focusing on developing greener synthetic routes to such fluorinated heterocycles to minimize environmental impact.
The future outlook for 5-(trifluoromethyl)-1,2-oxazol-4-amine appears promising, with potential applications expanding beyond current uses. Advances in catalytic fluorination methods and heterocycle synthesis may lead to more efficient production processes. Additionally, the growing understanding of structure-activity relationships for CF3-containing heterocycles will likely drive further innovation in utilizing this valuable chemical building block.
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